![molecular formula C13H13ClN2O2 B13695391 Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13695391.png)
Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring structure . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium acetate (NaOAc) to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup . The process is designed to be cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various alkyl halides for substitution reactions. The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and chloroform .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve impulse transmission . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate
- Ethyl 1-[(2-bromophenyl)methyl]pyrazole-4-carboxylate
- Ethyl 1-[(2-fluorophenyl)methyl]pyrazole-4-carboxylate
Uniqueness
This compound is unique due to its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group, for instance, can enhance its antibacterial properties compared to other similar compounds .
Properties
Molecular Formula |
C13H13ClN2O2 |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-5-3-4-6-12(10)14/h3-7,9H,2,8H2,1H3 |
InChI Key |
KCGQLYMPLLCZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)
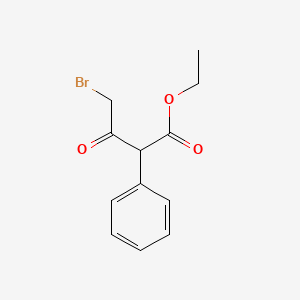
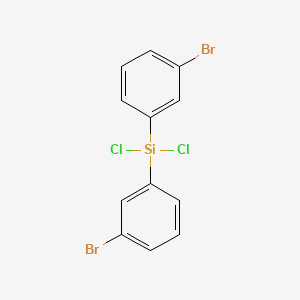
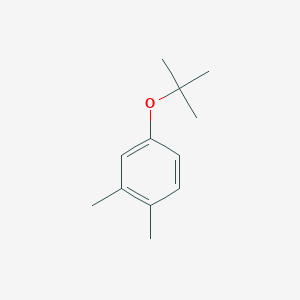
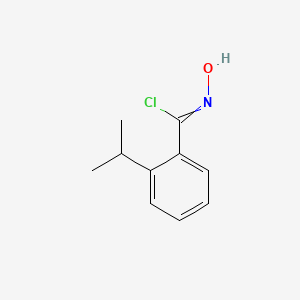
![Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13695352.png)
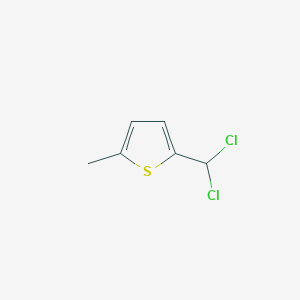
![3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione](/img/structure/B13695363.png)
![4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13695365.png)
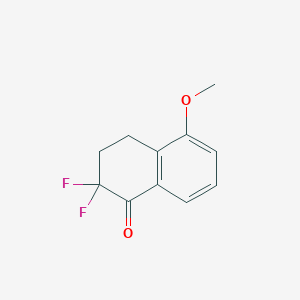
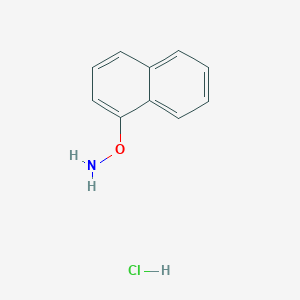
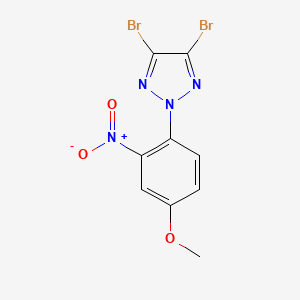
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide](/img/structure/B13695389.png)
![3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13695396.png)
